Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Overview
Description
Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate (ECT) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet odor and has a boiling point of 68.6°C. It is soluble in water and ethanol and is insoluble in ether and hydrocarbons. ECT is a derivative of the ethyl ester of 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoic acid and is used in a range of laboratory experiments.
Scientific research applications
Synthesis of Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, synthesized using ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives, have been utilized in the intramolecular cyclization process. This leads to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, contributing significantly to the field of heterocyclic compound synthesis (Darehkordi et al., 2018).
Cycloaddition Reactions
Ethyl (E)-4,4,4-trifluorobut-2-enoate undergoes regio- and stereospecific cycloaddition with metallo-azomethine ylides. This methodology, used for synthesizing trifluoromethylpyrrolidines, showcases the compound's utility in creating complex structures (Bonnet-Delpon et al., 2010).
Crystal Packing Studies
Investigations into crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the occurrence of rare N⋯π and O⋯π interactions. These studies contribute to understanding the non-covalent interactions in crystal engineering (Zhang et al., 2011).
Synthesis of Complex Organic Compounds
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, synthesized from the reaction of the lithium salt of ethyl cyanoacetate with certain fluorides, has been studied for its structural properties. This has implications in organic synthesis and molecular structure elucidation (Johnson et al., 2006).
Michael Addition Reactions
The compound has been used in the synthesis of various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates via Michael addition, demonstrating its role in creating multifunctional molecules (Gaudemar-Bardone et al., 1990).
Chemoselective Synthesis
Ethyl 4,4,4-trifluoroacetoacetate (ethyl 4,4,4-trifluoro-3-oxobutanoate) has been studied for its chemoselectivity in reactions with anilines. This research contributes to selective synthesis strategies in organic chemistry (Berbasov et al., 2003).
Novel Synthesis Processes
properties
IUPAC Name |
ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMJENKZJUFOON-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677510 | |
Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |
CAS RN |
77429-04-0 | |
Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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